

understanding the PEG spacer in Azido-PEG1-methyl ester

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Azido-PEG1-methyl ester

Cat. No.: B605817

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An In-depth Technical Guide to **Azido-PEG1-methyl ester**

Introduction

Azido-PEG1-methyl ester is a heterobifunctional chemical linker molecule widely utilized in bioconjugation and drug development. It belongs to the family of Polyethylene glycol (PEG) linkers, which are valued for their ability to improve the solubility and pharmacokinetic properties of conjugated molecules. This guide provides a detailed overview of the structure, properties, and applications of **Azido-PEG1-methyl ester**, with a focus on the integral role of its PEG spacer.

The molecule consists of three key functional components:

- **An azide group (-N₃):** This functional group is a key participant in bioorthogonal chemistry, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC), commonly known as "click chemistry." These reactions are highly efficient and specific, allowing for the precise ligation of the linker to molecules containing an alkyne group.
- **A single ethylene glycol unit (PEG1):** This short PEG spacer imparts hydrophilicity to the molecule, which can enhance the solubility of the resulting conjugate in aqueous buffers. It also provides a flexible connection, minimizing steric hindrance between the conjugated entities.

- A methyl ester group (-COOCH₃): This group serves as a protected carboxylic acid. The ester can be hydrolyzed under basic or acidic conditions to reveal a terminal carboxylic acid, which can then be used for subsequent conjugation, for instance, through amide bond formation with a primary amine (e.g., on a protein's lysine residue).

Core Properties and Data

The physicochemical properties of **Azido-PEG1-methyl ester** are critical for its application in experimental design. The following table summarizes key quantitative data for this compound.

Property	Value
Chemical Formula	C ₄ H ₇ N ₃ O ₃
Molecular Weight	145.12 g/mol
Appearance	Colorless to pale yellow oil
Purity	Typically ≥95% (as determined by NMR or LC-MS)
Solubility	Soluble in most organic solvents (e.g., DMSO, DMF, CH ₂ Cl ₂) and water
Storage Conditions	Recommended storage at -20°C, protected from light and moisture

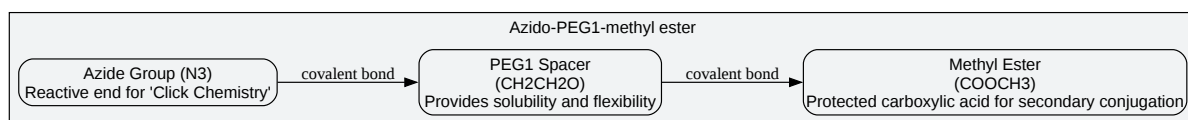
The Role of the PEG1 Spacer

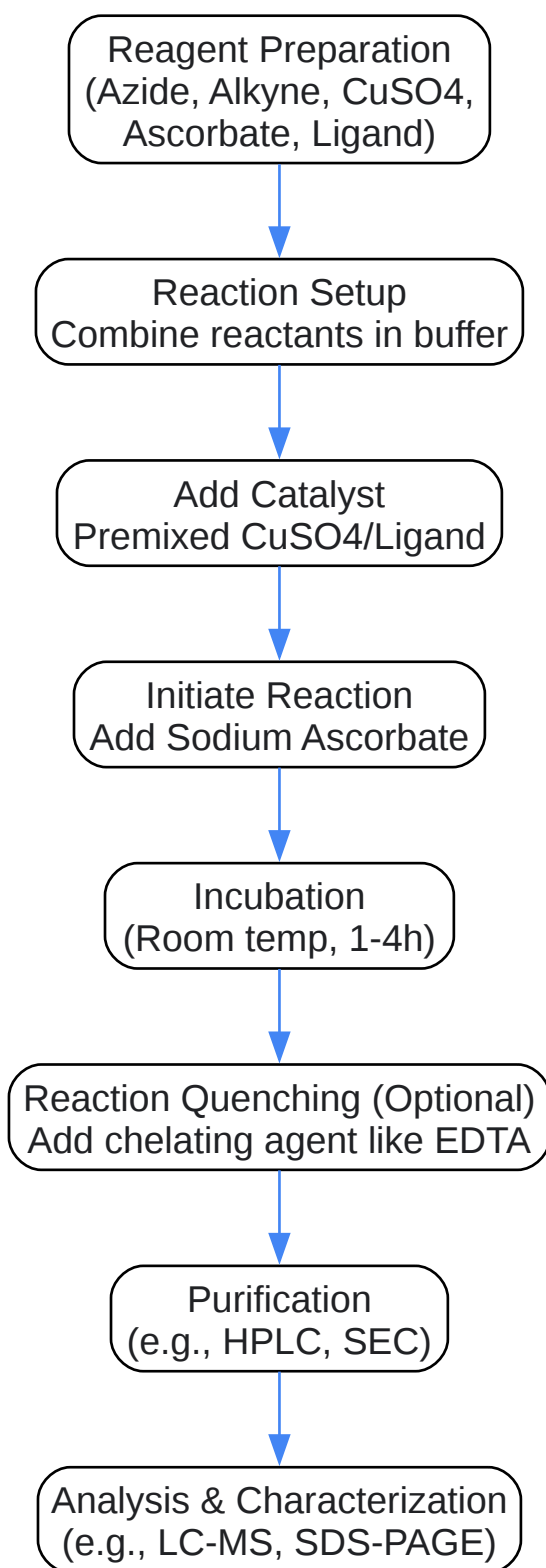
The polyethylene glycol (PEG) spacer is a fundamental component that dictates many of the advantageous properties of this linker. While **Azido-PEG1-methyl ester** contains only a single ethylene glycol unit, this short spacer still provides several key benefits:

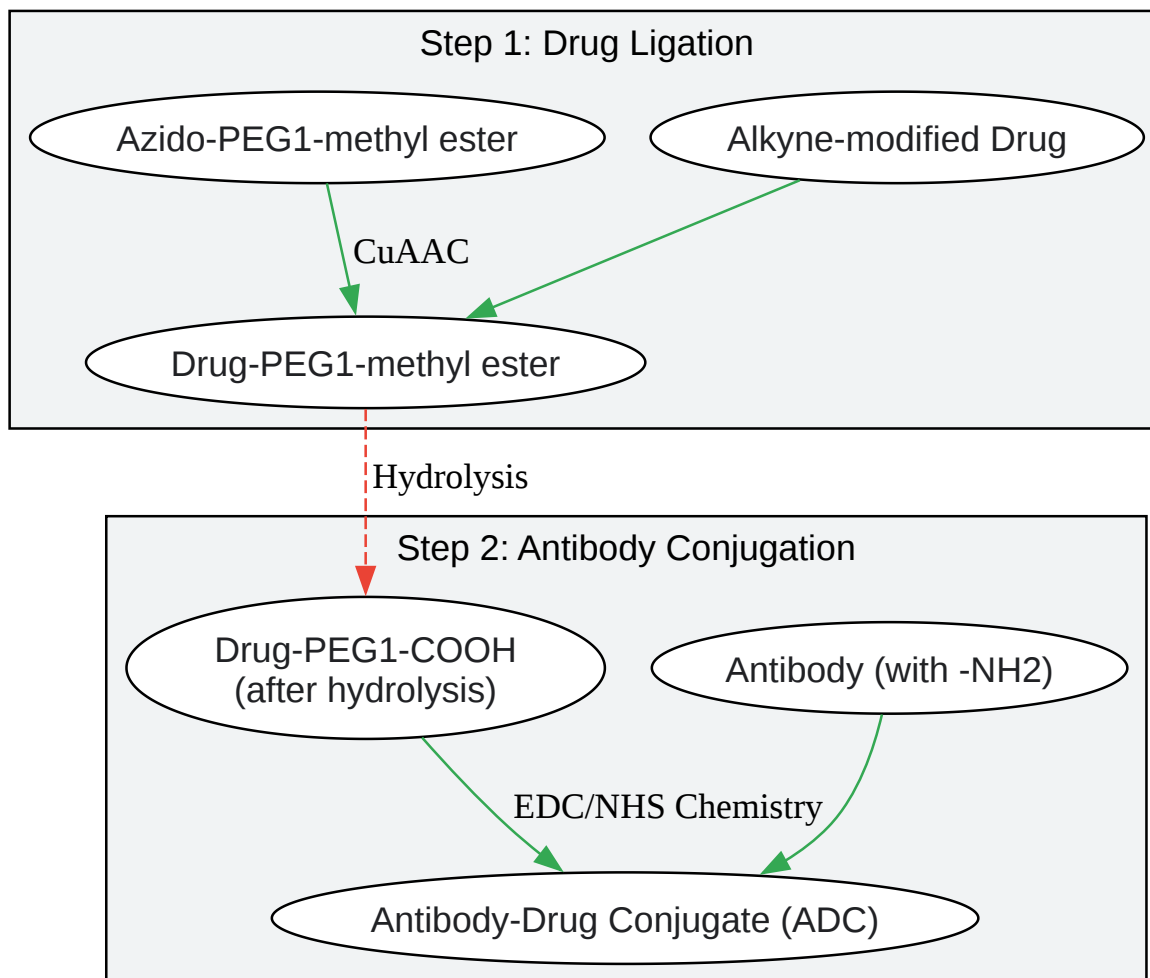
- **Enhanced Hydrophilicity:** The ether oxygens in the PEG backbone are hydrophilic, which can improve the aqueous solubility of otherwise hydrophobic molecules it is attached to. This is crucial for biological applications that require working in aqueous buffers.
- **Flexibility and Reduced Steric Hindrance:** The PEG chain is highly flexible, acting as a supple tether between two conjugated molecules. This flexibility can reduce steric clash,

ensuring that the biological activity of the conjugated molecules (e.g., a protein or antibody) is retained.

- **Biocompatibility:** PEG is well-known for its biocompatibility and low immunogenicity, making it an ideal component for in vivo applications, including drug delivery systems.







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- To cite this document: BenchChem. [understanding the PEG spacer in Azido-PEG1-methyl ester]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b605817#understanding-the-peg-spacer-in-azido-peg1-methyl-ester\]](https://www.benchchem.com/product/b605817#understanding-the-peg-spacer-in-azido-peg1-methyl-ester)

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